molecular formula C12H21ClN2O B1377410 N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride CAS No. 1432681-94-1

N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

Cat. No.: B1377410
CAS No.: 1432681-94-1
M. Wt: 244.76 g/mol
InChI Key: IVHKXKFYZKHZLE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O. It is a derivative of 6-azaspiro[2.5]octane, featuring a cyclopropyl group and a methyl group attached to the nitrogen atom of the azaspiro[2.5]octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: The synthesis may involve a condensation reaction between cyclopropylamine and a suitable carboxylic acid derivative, followed by the introduction of the azaspiro[2.5]octane ring system.

  • Reduction and Cyclization: Another approach involves the reduction of a precursor compound, followed by cyclization to form the azaspiro[2.5]octane ring.

  • Amide Formation: The final step typically involves the formation of the amide bond, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions, including the use of catalysts and specific reaction parameters to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions may involve the replacement of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions typically yield amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for the development of new chemical entities. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide

  • N-(2-phenylethyl)-6-azaspiro[2.5]octane-1-carboxamide

Uniqueness: N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the azaspiro[2.5]octane ring system. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-14(9-2-3-9)11(15)10-8-12(10)4-6-13-7-5-12;/h9-10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKXKFYZKHZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2CC23CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
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N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
Reactant of Route 6
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N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

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